5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole
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Overview
Description
5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group and an oxolan-3-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer double bonds .
Scientific Research Applications
5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine
- 3-Methyl-5-[4-(oxolan-3-yloxy)piperidin-1-yl]-1,2-thiazole-4-carbonitrile
Uniqueness
5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-methyl-3-(oxolan-3-yloxymethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H13NO3/c1-7-4-8(10-13-7)5-12-9-2-3-11-6-9/h4,9H,2-3,5-6H2,1H3 |
InChI Key |
ORVNYZSZMCPERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2CCOC2 |
Origin of Product |
United States |
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